Defined Role as a Key Intermediate in Resmetirom (MGL-3196) Synthesis
This compound is a defined and essential intermediate in the patented synthesis route for Resmetirom (MGL-3196), a marketed drug for MASH with liver fibrosis [1]. It serves as the pyridazine building block that undergoes nucleophilic substitution to form 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one, an advanced precursor to Resmetirom [2]. In contrast, the simpler analog 3,6-dichloropyridazine (CAS 141-30-0) lacks the 4-isopropyl group and is not a direct intermediate for Resmetirom; its use would lead to an entirely different pharmacophore .
| Evidence Dimension | Utility as a Key Intermediate in a Specific API Synthesis |
|---|---|
| Target Compound Data | Defined intermediate in the synthesis of Resmetirom (MGL-3196), a THR-β agonist approved for MASH with fibrosis. |
| Comparator Or Baseline | 3,6-Dichloropyridazine (CAS 141-30-0): Not an intermediate in the Resmetirom synthesis pathway. |
| Quantified Difference | Binary (Yes/No): Essential for Resmetirom synthesis vs. Not applicable. |
| Conditions | Patented synthetic route for Resmetirom. |
Why This Matters
For procurement in pharmaceutical development, using the correct intermediate is non-negotiable for producing a specific API with the desired purity and regulatory compliance.
- [1] KLIO PHARMA PRIVATE LIMITED. (2024). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. Indian Patent Application 202341072143. View Source
- [2] Canbi Pharma Tech. (n.d.). Resmetirom (CAS 920509-32-6) and Intermediates. View Source
